1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea: This compound has similar structural features but different biological activities.
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea: Another similar compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological and chemical properties.
Properties
Molecular Formula |
C18H22N4S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H22N4S/c1-17(2,3)15-20-21-16(23-15)22-11-9-18(13-19,10-12-22)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
InChI Key |
VLXZCAYUGTUTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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